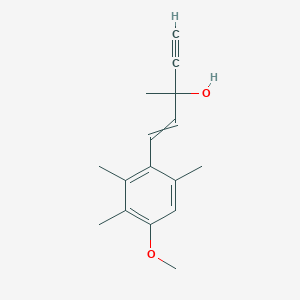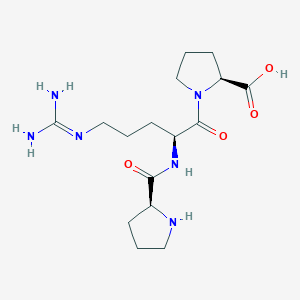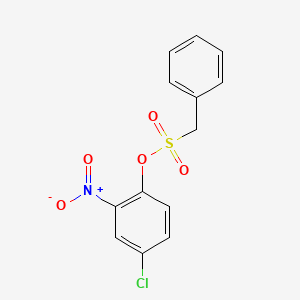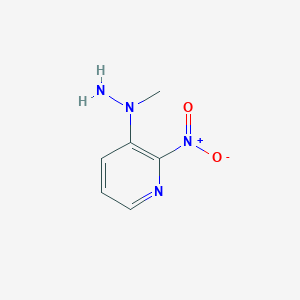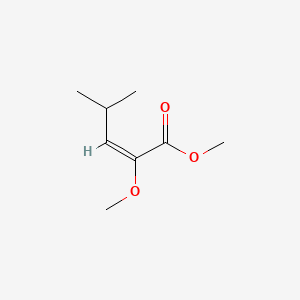
2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodithiolium core with two methyl groups at the 2 and 5 positions, and it is paired with a perchlorate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate typically involves the following steps:
Formation of the Benzodithiolium Core: The initial step involves the cyclization of appropriate precursors to form the benzodithiolium ring. This can be achieved through the reaction of 2,5-dimethylthiophenol with sulfur and a suitable oxidizing agent.
Ion Exchange: The final step involves the exchange of the counterion to perchlorate. This can be done by treating the intermediate compound with perchloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzodithiolium core to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the benzodithiolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzodithiolium derivatives.
Substitution: Various substituted benzodithiolium compounds.
Scientific Research Applications
2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-1,3-benzothiazolium perchlorate
- 2,5-Dimethyl-1,3-benzoxazolium perchlorate
- 2,5-Dimethyl-1,3-benzimidazolium perchlorate
Uniqueness
2,5-Dimethyl-1,3-benzodithiol-1-ium perchlorate is unique due to its benzodithiolium core, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
CAS No. |
55475-86-0 |
|---|---|
Molecular Formula |
C9H9ClO4S2 |
Molecular Weight |
280.8 g/mol |
IUPAC Name |
2,5-dimethyl-1,3-benzodithiol-1-ium;perchlorate |
InChI |
InChI=1S/C9H9S2.ClHO4/c1-6-3-4-8-9(5-6)11-7(2)10-8;2-1(3,4)5/h3-5H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
PXYWUHHAPNOQRF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1)[S+]=C(S2)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14630073.png)

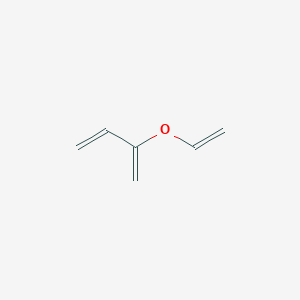
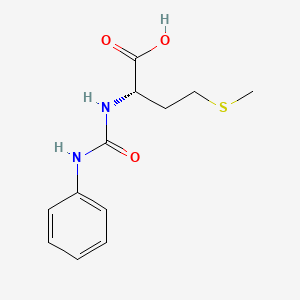
![Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630096.png)
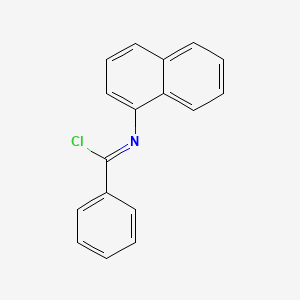
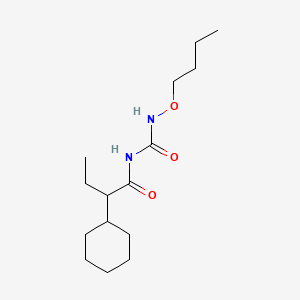
![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
